molecular formula C11H17N3O2 B15212322 N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide CAS No. 62347-48-2

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B15212322
CAS No.: 62347-48-2
M. Wt: 223.27 g/mol
InChI Key: SUBFXNVEQVHDMB-UHFFFAOYSA-N
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Description

Properties

CAS No.

62347-48-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H17N3O2/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3

InChI Key

SUBFXNVEQVHDMB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C2CC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyclopropane moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the behavior of natural substrates and inhibitors . This interaction can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide
  • CAS No.: 62347-48-2
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Core Structure : Combines a cyclopropane carboxamide moiety with a 3-methyl-1,2,4-oxadiazole heterocycle and an N-butyl chain .

Comparative Analysis with Structurally Related Compounds

Comparison of Physicochemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Key Structural Features
Target Compound (62347-48-2) C₁₁H₁₇N₃O₂ 223.27 N/A Cyclopropane carboxamide, 3-methyl-1,2,4-oxadiazole
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamide C₁₁H₁₉N₃O₂ 225.29 98/1.5 Branched 2-methylpropanamide substituent
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexane carboxamide C₁₄H₂₃N₃O₂ 265.35 70/0.01 Cyclohexane carboxamide substituent
N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide (130402-97-0) C₁₅H₂₀N₂O₂ 260.33 N/A Oxazole core, 2,6-dimethylphenyl group
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide (2554376-82-6) C₂₄H₂₇N₅O₃ 433.5 N/A Pyridine and tert-butyl substituents

Key Observations :

  • Heterocyclic Core : The target compound’s 1,2,4-oxadiazole ring is more electron-deficient than oxazole (e.g., ), enhancing its ability to participate in hydrogen bonding and π-π interactions .
  • Molecular Weight : The target compound (223.27 g/mol) is smaller than Lilly’s cyclohexane derivative (265.35 g/mol), suggesting better bioavailability .

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